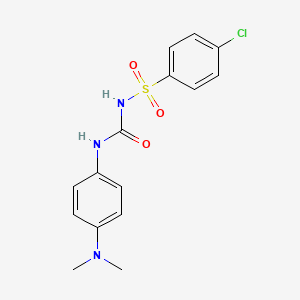
Glyparamide
Übersicht
Beschreibung
Glyparamide is a chemical compound belonging to the class of sulfonylureas, which are primarily used as hypoglycemic agents. It is known for its ability to lower blood sugar levels, making it a valuable medication in the treatment of type 2 diabetes mellitus . This compound is characterized by its molecular formula C₁₅H₁₆ClN₃O₃S and a molecular weight of 353.82 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Glyparamid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Chlorierung von Anilinderivaten gefolgt von einer Sulfonierung umfassen. Der Prozess beinhaltet typischerweise die folgenden Schritte:
Chlorierung: Anilin wird mit Chlor umgesetzt, um chlorierte Anilinderivate zu bilden.
Sulfonierung: Die chlorierten Anilinderivate werden dann mit Sulfonylchlorid umgesetzt, um die Sulfonylharnstoffstruktur zu bilden.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Glyparamid unter Verwendung von großtechnischen chemischen Reaktoren hergestellt, in denen die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird dann durch Kristallisations- und Filtrationsverfahren gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glyparamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Glyparamid kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu ergeben.
Substitution: Glyparamid kann Substitutionsreaktionen eingehen, bei denen eine seiner funktionellen Gruppen durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Es werden verschiedene Halogenierungsmittel und Nucleophile eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Glyparamid-Derivate, die möglicherweise unterschiedliche pharmakologische Eigenschaften haben .
Wissenschaftliche Forschungsanwendungen
Glyparamid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Sulfonylharnstoffderivaten verwendet.
Biologie: Glyparamid wird auf seine Auswirkungen auf den Zellstoffwechsel und die Insulinsekretion untersucht.
Medizin: Es wird ausgiebig auf sein therapeutisches Potenzial bei der Behandlung von Typ-2-Diabetes untersucht.
Industrie: Glyparamid wird bei der Formulierung verschiedener pharmazeutischer Produkte verwendet.
5. Wirkmechanismus
Glyparamid übt seine blutzuckersenkenden Wirkungen aus, indem es die Freisetzung von Insulin aus den beta-Zellen der Bauchspeicheldrüse stimuliert. Es erreicht dies, indem es an ATP-sensitive Kaliumkanäle auf der Zellmembran bindet und diese hemmt, was zu einer Depolarisation der Zelle und der anschließenden Freisetzung von Insulin führt. Dieser Mechanismus trägt dazu bei, den Blutzuckerspiegel bei Personen mit Typ-2-Diabetes zu senken .
Ähnliche Verbindungen:
- Glimepirid
- Glyburid
- Glipizid
Vergleich: Glyparamid ist unter den Sulfonylharnstoffen aufgrund seiner spezifischen Molekülstruktur einzigartig, die seine pharmakokinetischen Eigenschaften beeinflusst. Im Vergleich zu Glimepirid und Glyburid hat Glyparamid eine ausgeprägte Chlorphenylgruppe, die seine Bindungsaffinität und Wirkdauer beeinflusst. Diese Einzigartigkeit macht Glyparamid zu einer wertvollen Alternative in Fällen, in denen andere Sulfonylharnstoffe möglicherweise nicht so wirksam sind .
Wirkmechanismus
Glyparamide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by binding to and inhibiting ATP-sensitive potassium channels on the cell membrane, leading to cell depolarization and subsequent insulin release. This mechanism helps in lowering blood glucose levels in individuals with type 2 diabetes .
Vergleich Mit ähnlichen Verbindungen
- Glimepiride
- Glyburide
- Glipizide
Comparison: Glyparamide is unique among sulfonylureas due to its specific molecular structure, which influences its pharmacokinetic properties. Compared to glimepiride and glyburide, this compound has a distinct chlorophenyl group that affects its binding affinity and duration of action. This uniqueness makes this compound a valuable alternative in cases where other sulfonylureas may not be as effective .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-[4-(dimethylamino)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-19(2)13-7-5-12(6-8-13)17-15(20)18-23(21,22)14-9-3-11(16)4-10-14/h3-10H,1-2H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQZXLUIKZXADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204393 | |
| Record name | Glyparamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5581-42-0 | |
| Record name | Glyparamide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyparamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glyparamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYPARAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S339BH15E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


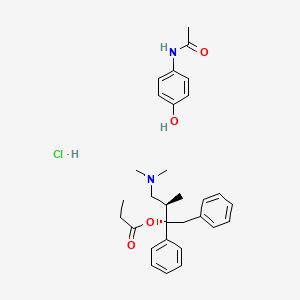
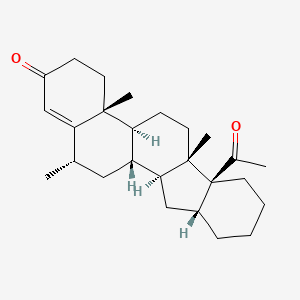



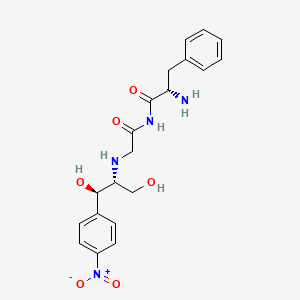

![(2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol](/img/structure/B1203333.png)
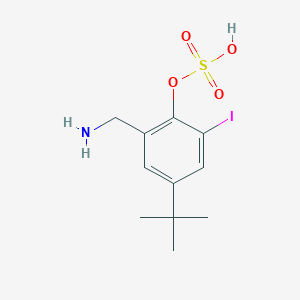
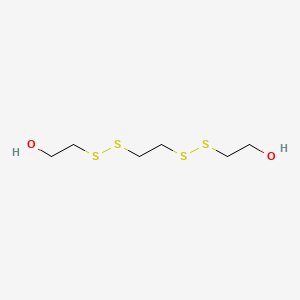
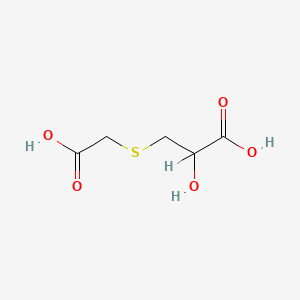
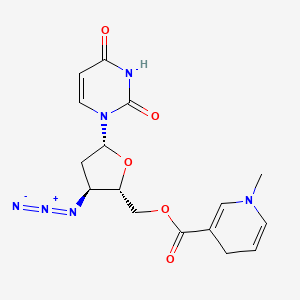

![(9R,10S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B1203346.png)
